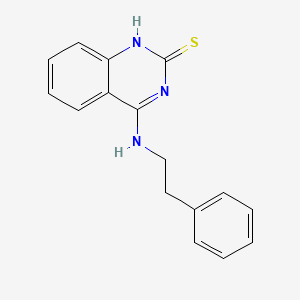
4-(phenethylamino)quinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenethylamino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
作用机制
Target of Action
Quinazoline derivatives have been reported to inhibit parp-1/2 , which are important targets for cancer treatments .
Mode of Action
It’s worth noting that quinazoline derivatives have been reported to inhibit parp-1/2 . They interfere with the DNA repair of cancer cells, thereby inhibiting their growth .
Biochemical Pathways
It’s known that parp inhibitors like some quinazoline derivatives can interfere with dna repair pathways , which could potentially lead to cell death in cancer cells .
Result of Action
Parp inhibitors, like some quinazoline derivatives, can interfere with the dna repair mechanisms of cancer cells, potentially leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenethylamino)quinazoline-2(1H)-thione can be achieved through various methods. One efficient method involves the use of green solvents derived from biomass, such as eucalyptol. The reaction typically involves the condensation of 2-aminobenzamide with phenethylamine in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and extended reaction times to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The adoption of green chemistry principles, such as the use of sustainable solvents and catalysts, is also a key consideration in industrial settings .
化学反应分析
Types of Reactions
4-(Phenethylamino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into corresponding dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
科学研究应用
4-(Phenethylamino)quinazoline-2(1H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
相似化合物的比较
Similar Compounds
4-(Phenylamino)quinazoline-2(1H)-thione: Similar in structure but with a phenyl group instead of a phenethyl group.
4-(Arylamino)pteridine-2(1H)-thiones: Analogous compounds with a pteridine ring system.
2-Phenylquinazolin-4-amine: Another quinazoline derivative with different substituents.
Uniqueness
4-(Phenethylamino)quinazoline-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
4-(2-phenylethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c20-16-18-14-9-5-4-8-13(14)15(19-16)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFVFGEFNHDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

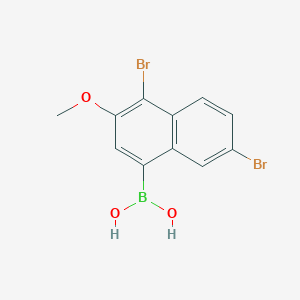

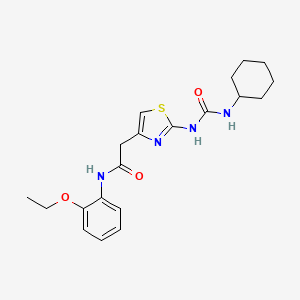
![2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2614064.png)
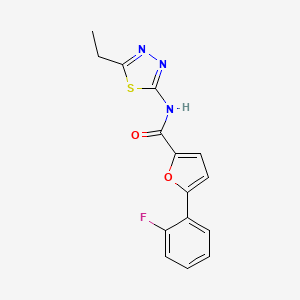
![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)
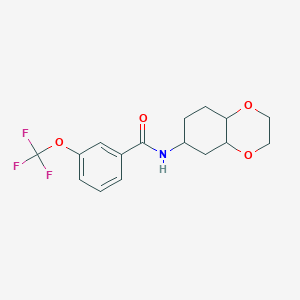
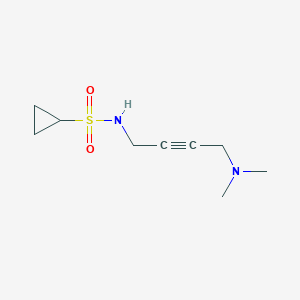
![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2614075.png)
![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)
